molecular formula C12H19N3O B1483548 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine CAS No. 2097987-49-8

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine

Cat. No.: B1483548
CAS No.: 2097987-49-8
M. Wt: 221.3 g/mol
InChI Key: FILXZENMNJGHRX-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a cyclobutyl group, a tetrahydrofuran ring, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the cyclobutyl group: This step involves the alkylation of the pyrazole ring with a cyclobutyl halide in the presence of a strong base.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a tetrahydrofuran-2-ylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
  • 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-carboxylic acid

Uniqueness

3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various research and industrial applications.

Biological Activity

The compound 3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

CxHyNz exact molecular formula to be determined \text{C}_x\text{H}_y\text{N}_z\quad \text{ exact molecular formula to be determined }

Physical Properties

PropertyValue
Molecular WeightTo be determined
SolubilityTo be determined
LogPTo be determined

The biological activity of this compound may involve modulation of specific biological targets, such as enzymes or receptors. Pyrazole compounds are often known for their ability to interact with various biological pathways, including anti-inflammatory and anticancer activities.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Some pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : These compounds may also possess antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in related compounds.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential effects of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that similar pyrazole compounds exhibited effective antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a potential for 3-cyclobutyl derivatives in treating infections .
  • Antioxidant Evaluation : Research evaluating the antioxidant properties of related compounds showed significant radical scavenging activity, indicating that 3-cyclobutyl derivatives could also exhibit protective effects against oxidative damage .
  • In Vivo Studies : Animal model studies have indicated that pyrazole derivatives can reduce inflammation and pain, which could be beneficial for developing anti-inflammatory medications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring via hydrazine reactions.
  • Introduction of the tetrahydrofuran moiety through coupling reactions.

Biological Assays

Biological assays conducted on related compounds have shown promising results:

  • Cell Viability Assays : Indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines.
  • Enzyme Inhibition Studies : Demonstrated the potential of these compounds to inhibit specific enzymes involved in disease pathways.

Properties

IUPAC Name

5-cyclobutyl-2-(oxolan-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-12-7-11(9-3-1-4-9)14-15(12)8-10-5-2-6-16-10/h7,9-10H,1-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILXZENMNJGHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 3
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 4
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 5
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine
Reactant of Route 6
3-cyclobutyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-amine

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